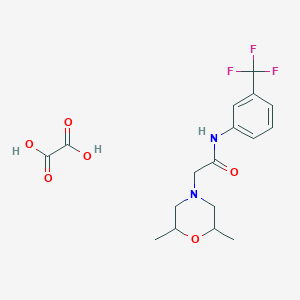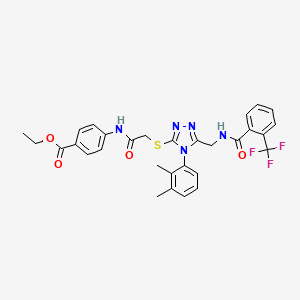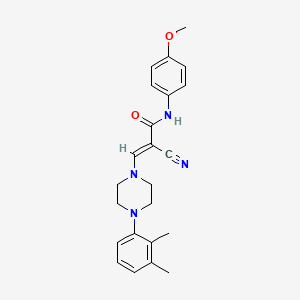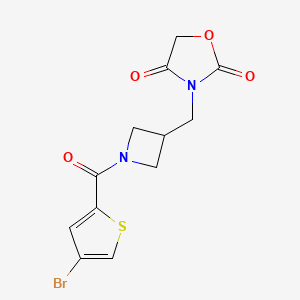![molecular formula C21H19N3O2S2 B2516603 3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-52-0](/img/structure/B2516603.png)
3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy and Photosensitizing Applications
- Photodynamic Therapy for Cancer Treatment : A study highlighted the synthesis and characterization of novel zinc(II) phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibited remarkable properties as photosensitizers, including high singlet oxygen quantum yield and adequate photodegradation quantum yield. These features make them potential candidates for Type II photosensitizers in photodynamic therapy, a notable treatment for cancer (Pişkin, Canpolat, & Öztürk, 2020).
- Photocatalytic Applications : Another study synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents and investigated its photophysicochemical properties. The compound demonstrated potential for photocatalytic applications, attributed to its photosensitizing abilities suitable and sufficient for such applications (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Activity : Research on mixed-ligand copper(II)-sulfonamide complexes revealed that the sulfonamide derivative plays a significant role in binding with DNA, affecting DNA cleavage, genotoxicity, and anticancer activity. The study indicates that these complexes can cause cell death primarily by apoptosis, pointing towards potential applications in antimicrobial and anticancer therapies (González-Álvarez et al., 2013).
Anticonvulsant Properties
- Anticonvulsant Agents : A study on the synthesis of azoles incorporating a sulfonamide moiety revealed that some compounds showed significant anticonvulsive effects, particularly 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, which offered 100% protection against picrotoxin-induced convulsion, suggesting potential as anticonvulsant agents (Farag et al., 2012).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : Studies on the crystal structures of certain condensation products, such as 4-[(3,5-dibromo-2-hydroxy-benzylidene)-amino]-benzenesulfonamide and related compounds, provide insights into the intermolecular interactions and the influence of structural modifications on supramolecular aggregation. This information is vital for understanding the conformational features of these compounds and could guide their application in various scientific research domains (Chumakov et al., 2006).
将来の方向性
Thiazolo[5,4-b]pyridines, including “3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine allows them to effectively bind to biological targets . Future research could focus on modifying the thiazolo[5,4-b]pyridine moiety to optimize its interaction with biological targets .
作用機序
Target of Action
Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to bind with high affinity to multiple receptors , which could be a potential mode of action for this compound.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, indicating its potency as a PI3K inhibitor . The interactions between this compound and these enzymes are characterized by strong binding affinities, which result in the inhibition of their catalytic activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K enzymes by this compound can lead to altered cell proliferation, survival, and metabolism, which are critical processes in cancer cell biology .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of PI3K enzymes, thereby inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is essential for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained inhibition of target enzymes and prolonged cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PI3K enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The inhibition of PI3K enzymes by this compound can lead to changes in glucose metabolism, lipid synthesis, and protein synthesis, which are essential processes for cell growth and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic efficacy . Understanding the transport mechanisms is crucial for optimizing the delivery of this compound to target tissues.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on PI3K enzymes. Targeting signals and post-translational modifications may guide the localization of this compound, enhancing its therapeutic potential .
特性
IUPAC Name |
3,4-dimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-9-10-16(12-14(13)2)28(25,26)24-18-7-4-6-17(15(18)3)20-23-19-8-5-11-22-21(19)27-20/h4-12,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYQVDPVYOIPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)


![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)


![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)
![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)
![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)

